molecular formula C19H12BrN3O B2615576 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-31-1

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2615576
CAS No.: 882747-31-1
M. Wt: 378.229
InChI Key: XAHMRLIGEWVAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a benzochromene derivative characterized by a fused tricyclic scaffold, a bromine substituent at position 7, and a 3-pyridinyl group at position 2. Benzochromenes are recognized for their broad pharmacological activities, including antitumor, antimicrobial, and kinase-inhibiting properties . The structural uniqueness of this compound—particularly the electron-withdrawing bromine and the heteroaromatic pyridinyl moiety—distinguishes it from other derivatives, influencing its reactivity, binding affinity, and biological efficacy.

Properties

IUPAC Name

2-amino-7-bromo-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O/c20-14-4-3-11-8-17-15(7-13(11)6-14)18(12-2-1-5-23-10-12)16(9-21)19(22)24-17/h1-8,10,18H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHMRLIGEWVAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation of salicylic aldehyde with malononitrile in the presence of a base, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in the presence of appropriate nucleophiles.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted chromenes, each with distinct chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

2-Amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile has shown promise as a lead compound in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.

Case Studies

  • Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that the compound can inhibit tumor growth in xenograft models, suggesting its potential as an anti-tumor agent.
  • Anti-Inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, providing insights into its use for treating inflammatory diseases.

Materials Science

The compound's unique structure allows it to be utilized in the development of new materials, particularly in organic electronics and photonics.

Applications

  • Organic Light Emitting Diodes (OLEDs) : Its luminescent properties make it a candidate for use in OLED technology, where it can enhance light emission efficiency.
  • Nanocomposites : When incorporated into polymer matrices, it can improve mechanical properties and thermal stability of the resulting materials.

Environmental Studies

Recent studies have explored the environmental applications of this compound in pollutant degradation.

Research Findings

  • Photocatalysis : The compound has been tested as a photocatalyst for the degradation of organic pollutants under UV light. Results indicate significant efficacy in breaking down hazardous compounds, highlighting its potential for environmental remediation.

Mechanism of Action

The mechanism of action of 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The benzo[g]chromene core is shared among derivatives, but substituent variations critically modulate properties:

Compound Name Position 4 Substituent Position 7 Substituent Key Structural Features
Target Compound 3-Pyridinyl Bromine Bromine (electron-withdrawing), pyridine (H-bonding/π-π interactions)
2-Amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile 4-Methoxyphenyl H Methoxy (electron-donating), planar aryl group
2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile 3-Bromophenyl H Bromophenyl (lipophilic, steric bulk)
2-Amino-7-diethylamino-4-(2-fluorophenyl)-4H-chromene-3-carbonitrile 2-Fluorophenyl Diethylamino Fluorine (polar), diethylamino (basic)

Key Observations :

  • The bromine at position 7 in the target compound may enhance DNA intercalation or covalent binding compared to unsubstituted derivatives .

Key Observations :

  • Green chemistry approaches (e.g., lemon juice , microwave irradiation ) improve sustainability and efficiency compared to traditional reflux methods .
  • The target compound’s synthesis would benefit from optimization using microwave or ultrasonic conditions to enhance yield and reduce time.

Antitumor Activity

Compound Name Cell Lines Tested IC50 (μM) Mechanism of Action Reference
Target Compound (Hypothetical) Likely DNA intercalation, kinase inhibition
β-Enaminonitrile (4) MCF-7, MCF-7/ADR 2.1–3.8 EGFR inhibition, apoptosis induction
2-Amino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile MCF-7, HeLa 4.5–6.2 Topoisomerase inhibition, G2/M arrest
2-Amino-7-(dimethylamino)-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile A549, HCT-116 1.8–2.4 c-Src kinase inhibition

Key Observations :

  • Bromine substitution correlates with enhanced cytotoxicity (e.g., IC50 < 5 μM in brominated derivatives ).
  • The target compound’s 3-pyridinyl group may facilitate binding to kinase active sites (e.g., EGFR, c-Src) via π-π stacking or hydrogen bonding, similar to β-enaminonitrile (4) .

Physicochemical Properties

Spectral and Crystallographic Data

Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) Crystal System (Space Group) Reference
Target Compound
2-Amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile 2205 Triclinic (P-1)
2-Amino-4-(2-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile 234–237 2205

Key Observations :

  • The cyano group (∼2205 cm⁻¹ in IR) is a consistent feature across derivatives .
  • Crystallographic data (e.g., triclinic systems ) suggest planar benzochromene cores, which may aid in DNA intercalation.

Biological Activity

2-Amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile (CAS No. 882747-31-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.

  • Molecular Formula : C19H12BrN3O
  • Molecular Weight : 378.23 g/mol
  • Purity : >90%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown effectiveness against various pathogens, with specific attention to its action against Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study evaluated the compound's Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL for the most susceptible strains tested.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Klebsiella pneumoniae0.280.30

Additionally, the compound demonstrated significant antibiofilm activity, outperforming traditional antibiotics such as Ciprofloxacin in biofilm reduction assays.

Anticancer Activity

The anticancer properties of this compound have also been investigated. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing a dose-dependent reduction in cell viability.
  • Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in disease pathways.

Monoamine Oxidase Inhibition

Research indicates that this compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Enzyme IC50 (μM)
MAO-A31.5
MAO-B2.28

The selectivity index for MAO-B suggests that this compound may offer therapeutic benefits in treating conditions like depression and Parkinson's disease.

Q & A

Q. What are the established synthetic routes for 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile, and how do reaction conditions influence yield?

Two primary methods are documented:

  • Three-component condensation : Aromatic aldehydes, malononitrile, and β-naphthol react in PEG-400 at 100°C without catalysts, yielding 2-amino-4-aryl-4H-benzo[g]chromene derivatives .
  • Catalyzed green synthesis : Sodium fluoride or Fe₂O₃ nanoparticles under microwave irradiation enable rapid (6–10 min), high-yield (90–99%) reactions in ethanol or glycerol, with tolerance for electron-donating/withdrawing substituents . Key factors: Catalyst choice (e.g., L-proline vs. Fe₂O₃), solvent (PEG-400 vs. ethanol), and temperature (microwave vs. reflux) critically affect reaction efficiency and substituent compatibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • IR spectroscopy : NH₂ stretches (~3430–3300 cm⁻¹), CN (2190–2205 cm⁻¹), and C-Br (680 cm⁻¹) confirm functional groups .
  • NMR : Aromatic protons (δ 7.0–8.2 ppm), NH₂ (δ ~6.9 ppm, D₂O exchangeable), and methoxy groups (δ 3.8–4.0 ppm) are diagnostic .
  • HRMS : Precise mass matching (e.g., [M+H]⁺ calculated vs. observed) validates molecular formula . Best practice: Cross-validate using melting points (e.g., 234–240°C for bromo-substituted analogs) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry, particularly regarding ring puckering and substituent effects?

  • Software tools : SHELX (SHELXL for refinement) and WinGX/ORTEP for visualization enable precise determination of bond lengths, angles, and anisotropic displacement parameters .
  • Case study : The 4-(3-pyridinyl) group induces torsional strain in the chromene ring, quantified via Cremer-Pople puckering parameters (e.g., θ < 10° for near-planarity) . Recommendation: Compare experimental data with DFT-optimized structures to identify steric/electronic distortions .

Q. What strategies are effective for analyzing protein-ligand interactions between this compound and bovine serum albumin (BSA)?

  • Spectrofluorimetry : Monitor Trp residue quenching (λₑₓ = 280 nm, λₑₘ = 345 nm) to calculate binding constants (Kₐ ~10⁴–10⁵ M⁻¹) and thermodynamic parameters (ΔH, ΔS) .
  • Circular dichroism (CD) : Detect α-helix → β-sheet transitions in BSA upon binding, indicating conformational changes . Advanced tip: Use molecular docking (e.g., AutoDock Vina) to predict binding sites and validate with NMR titration experiments .

Q. How can researchers address contradictory data in antimicrobial activity assays across substituted analogs?

  • Structure-activity relationship (SAR) : Nitro (NO₂) and bromo (Br) substituents at C-7 enhance activity against Mycobacterium tuberculosis (MIC ≤ 25 µg/mL), while methoxy (OMe) groups reduce potency .
  • Data normalization : Control for solubility differences (e.g., DMSO vs. aqueous buffers) and use standardized protocols (CLSI guidelines) to minimize variability .

Methodological Challenges and Solutions

Q. What are the best practices for refining crystallographic data when anisotropic thermal motion complicates electron density maps?

  • SHELXL refinement : Apply ISOR and DELU restraints to manage thermal ellipsoid anisotropy, especially for bromine atoms (high electron density) .
  • Validation tools : Use R₁ (≤ 0.05) and wR₂ (≤ 0.15) metrics, and check PLATON/ADDSYM for missed symmetry .

Q. How can substituent electronic effects be systematically studied during synthesis?

  • Hammett analysis : Correlate σ values of aryl substituents (e.g., -NO₂: σₚ = 1.27, -OMe: σₚ = -0.27) with reaction rates/yields to quantify electronic influence .
  • Table : Substituent effects on reaction yield (CG–Fe₂O₃ NPs in glycerol):
SubstituentYield (%)
-NO₂ (para)99
-Br (para)95
-OMe (para)90

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in microwave-assisted syntheses?

  • Standardize parameters : Report microwave power (e.g., 120 W), irradiation time (6 min), and vessel type (sealed vs. open) to enable replication .
  • Catalyst characterization : Provide TEM (particle size: 20–30 nm), XRD (Fe₂O₃ phase), and BET surface area (≥ 50 m²/g) data for nanoparticle catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.